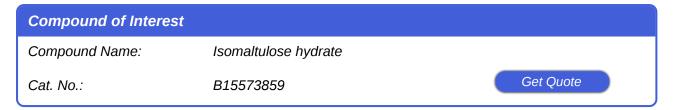


A Comparative Analysis of the Metabolic Effects of Isomaltulose Hydrate and Maltodextrin

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic effects of two common carbohydrates: **isomaltulose hydrate** and maltodextrin. The information presented is supported by experimental data from peer-reviewed studies to assist researchers, scientists, and drug development professionals in making informed decisions for their work.

Executive Summary

Isomaltulose and maltodextrin, while both carbohydrates, elicit distinct metabolic responses due to their different chemical structures. Isomaltulose, a disaccharide composed of glucose and fructose linked by an α -1,6-glycosidic bond, is digested and absorbed slowly, leading to a lower and more sustained glycemic and insulinemic response.[1][2] In contrast, maltodextrin, a polysaccharide consisting of glucose units linked by α -1,4-glycosidic bonds, is rapidly hydrolyzed and absorbed, resulting in a quick and pronounced spike in blood glucose and insulin.[3][4] These differences have significant implications for substrate utilization, hormonal responses, and gastrointestinal tolerance, particularly in the context of physical exercise and metabolic health.

Data Presentation: Quantitative Comparison of Metabolic Effects



Metabolic Parameter	Isomaltulose Hydrate	Maltodextrin	Key Findings & Citations
Glycemic Index (GI)	32[5][6]	90-100[5][6]	Isomaltulose has a significantly lower glycemic index, indicating a slower and lower rise in blood glucose levels postingestion.[5][6]
Blood Glucose Response	Lower and more sustained increase.[5] [6] Attenuated the decline in glycemia observed with maltodextrin during exercise (-4% vs -19%).[5][6][7][8]	Rapid and high peak followed by a potential rebound hypoglycemic effect during exercise. [5][6][7][8]	Isomaltulose provides a more stable blood glucose profile, which can be advantageous for sustained energy release.[5][6][7][8]
Insulin Response	Lower and delayed insulin peak.[7][8]	Rapid and high insulin spike.[7][8]	The lower insulin response to isomaltulose may be beneficial for metabolic health and can influence substrate utilization.[7]
Fat Oxidation	Increased fat oxidation compared to maltodextrin during exercise.[9][10][11]	Suppressed fat oxidation due to a higher insulin response.[9][10][11]	Isomaltulose ingestion is associated with a greater reliance on fat as an energy source during exercise.[9][10] [11]
Carbohydrate Oxidation	Decreased carbohydrate oxidation compared to a	Increased carbohydrate oxidation.[9][10][11]	The metabolic shift towards fat oxidation with isomaltulose



	fructose:maltodextrin mix.[9][10][11]		spares carbohydrates. [9][10][11]
Plasma Non-Esterified Fatty Acids (NEFA)	Higher NEFA concentrations, similar to placebo, during exercise compared to a fructose:maltodextrin mix.[9][10][11]	Lower NEFA concentrations during exercise.[10]	Higher NEFA levels with isomaltulose suggest greater lipolysis and availability of fatty acids for oxidation.[9] [10][11]
Incretin Hormone Response (GLP-1)	Stimulates higher secretion of GLP-1 from the lower small intestine.[12][13][14]	Less pronounced effect on GLP-1 secretion.	The increased GLP-1 response with isomaltulose may contribute to its beneficial metabolic effects.[12][13][14]
Incretin Hormone Response (GIP)	Leads to lower secretion of GIP from the upper small intestine.[12][14]	Higher GIP secretion.	The differential GIP response reflects the slower and more distal absorption of isomaltulose.[12][14]
Gastrointestinal (GI) Comfort	Generally well-tolerated at moderate doses.[7][8] However, high continuous doses during exercise can lead to stomach cramps and bloating. [9][10][11]	Generally well- tolerated.[7][8]	The slower digestion of isomaltulose can cause GI discomfort if consumed in large quantities during intense exercise.[9]

Experimental Protocols Glycemic Index (GI) Determination

This protocol outlines the standardized in vivo method for determining the glycemic index of a carbohydrate.



- Participant Selection: Recruit a minimum of 10 healthy subjects with no known metabolic disorders. Participants should fast for at least 10-12 hours overnight before the test.[15]
- Reference Food Administration: On a separate occasion, provide each participant with a reference food (typically 50 grams of glucose dissolved in water) to be consumed within 15 minutes.[15][16]
- Test Food Administration: On the test day, provide each participant with a portion of the test carbohydrate (**isomaltulose hydrate** or maltodextrin) containing 50 grams of available carbohydrates, to be consumed within 15 minutes.[15][16]
- Blood Sampling: Collect capillary blood samples at baseline (fasting) and at 15, 30, 45, 60,
 90, and 120 minutes after consumption of the reference or test food.[15][16]
- Blood Glucose Analysis: Analyze the blood samples for glucose concentration.
- Data Analysis:
 - Plot the blood glucose concentration against time for each participant and for both the reference and test foods.
 - Calculate the incremental area under the curve (iAUC) for the blood glucose response, ignoring the area below the fasting baseline.[16]
 - For each participant, divide their iAUC for the test food by their average iAUC for the reference food and multiply by 100 to obtain their individual GI value for the test food.
 - The final GI of the test food is the average of the GI values from all participants.[16]

Substrate Oxidation Measurement via Indirect Calorimetry

This protocol describes the use of indirect calorimetry to measure fat and carbohydrate oxidation rates at rest and during exercise.

 Participant Preparation: Participants should arrive at the laboratory in a fasted state (overnight fast of at least 5 hours) and should have avoided strenuous exercise, caffeine,



and nicotine for at least 4 hours prior to the measurement.[17]

- Resting Metabolic Rate (RMR) Measurement:
 - Have the participant rest in a supine position for 15-30 minutes in a quiet, thermoneutral environment.[18]
 - Place a ventilated hood or mouthpiece and nose clip on the participant to collect expired air.
 - Measure oxygen consumption (VO₂) and carbon dioxide production (VCO₂) for a period of
 20-30 minutes using a calibrated metabolic cart.[18]
 - The first 5-10 minutes of data are typically discarded to ensure the participant has reached a steady state.[18]

Exercise Protocol:

- Following the RMR measurement, have the participant perform exercise on a cycle ergometer or treadmill at a predetermined intensity (e.g., a percentage of their maximum oxygen uptake, VO₂max).
- Continuously collect expired air throughout the exercise period to measure VO₂ and VCO₂.

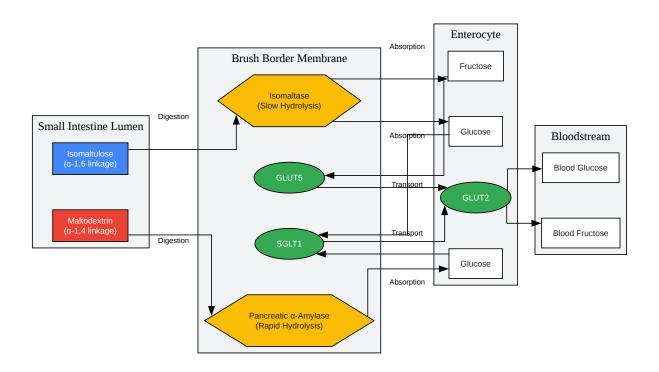
Data Analysis:

- Calculate the respiratory exchange ratio (RER) as the ratio of VCO₂ to VO₂.[17]
- Use the following stoichiometric equations to calculate fat and carbohydrate oxidation rates (in grams per minute):
 - Fat Oxidation (g/min) = 1.67 x VO₂ (L/min) 1.67 x VCO₂ (L/min) 0.30 x N (g/min)
 - Carbohydrate Oxidation (g/min) = 4.55 x VCO₂ (L/min) 3.21 x VO₂ (L/min) 0.46 x N (g/min)



- Note: 'N' represents urinary nitrogen excretion, which is often considered negligible for shorter duration studies and can be omitted for simplicity. The simplified equations are widely used.
- The calculated rates provide an indication of the relative contribution of fats and carbohydrates to energy expenditure.

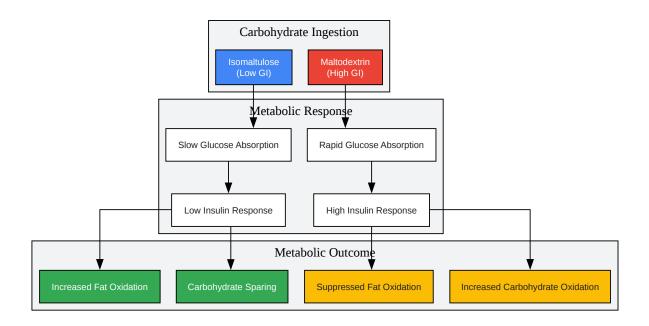
Mandatory Visualizations



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Caption: Digestion and absorption pathways of isomaltulose and maltodextrin.





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Caption: Metabolic response workflow comparing isomaltulose and maltodextrin.

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